1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane is a complex organic compound with significant relevance in pharmacology, particularly as an impurity associated with the antipsychotic medication quetiapine. Its molecular formula is and it has a molecular weight of approximately 704.95 g/mol. This compound is classified under dibenzo[b,f][1,4]thiazepines, which are known for their therapeutic effects, especially in psychiatric medicine.
The compound is often referred to as an impurity of quetiapine, which is used primarily to treat schizophrenia and bipolar disorder. The identification and characterization of this compound are critical for ensuring the quality and safety of pharmaceutical products containing quetiapine. It falls under the category of antipsychotic agents, specifically within the broader class of thiazepine derivatives.
The synthesis of 1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane typically involves multi-step organic reactions. The general synthetic route includes:
The synthesis may involve the use of various reagents and solvents under controlled conditions to optimize yield and purity. Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed for structural elucidation and confirmation of the compound's identity.
The molecular structure of 1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane features a central ethane backbone with two dibenzo[b,f][1,4]thiazepin-11-yl piperazine units attached via ethoxy linkages.
C(COCCN1CCN(CC1)C2=Nc3ccccc3Sc4ccccc24)OCCN5CCN(CC5)C6=Nc7ccccc7Sc8ccccc68The compound can participate in various chemical reactions typical of thiazepine derivatives:
These reactions can be monitored using chromatographic techniques to assess conversion rates and product formation.
The mechanism by which 1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane exerts its effects is likely related to its interaction with neurotransmitter receptors in the brain. As a thiazepine derivative:
Studies indicate that compounds in this class can modulate neurotransmission pathways involved in mood regulation and psychotic disorders.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4